Duloxetine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Obsessive-Compulsive Disorder (OCD) and Post-Traumatic Stress Disorder (PTSD)

Field: Psychiatry

Application: Duloxetine hydrochloride is used in the treatment of OCD and PTSD, which are common psychiatric comorbidities with MDD.

Method: The dosage and treatment duration are similar to those for MDD.

Results: Clinical trials have shown positive outcomes in the treatment of OCD and PTSD with duloxetine.

Formulation Study

Field: Pharmaceutical Sciences

Application: Duloxetine hydrochloride has been used in formulation studies for enteric-coated tablets.

Treatment of Adult Diabetic Peripheral Neuropathy Pain

Field: Endocrinology

Application: Duloxetine hydrochloride is the first drug officially approved by the FDA to treat adult diabetic peripheral neuropathy pain.

Treatment of Chronic Musculoskeletal Pain

Field: Orthopedics

Treatment of Chronic Knee Pain

Application: Duloxetine hydrochloride has been used in the treatment of chronic knee pain.

Results: Clinical trials have shown that duloxetine can effectively manage the symptoms of chronic knee pain.

Treatment of Chronic Shoulder Pain

Duloxetine hydrochloride is a pharmaceutical compound primarily used as a dual serotonin and norepinephrine reuptake inhibitor. It was discovered in 1993 and developed by Eli Lilly and Company under the code name LY248686. The compound is marketed under various brand names, including Cymbalta, and received approval from the U.S. Food and Drug Administration in 2004 for the treatment of major depressive disorder. Duloxetine hydrochloride is known for its efficacy in treating conditions such as generalized anxiety disorder, neuropathic pain, osteoarthritis, and stress urinary incontinence .

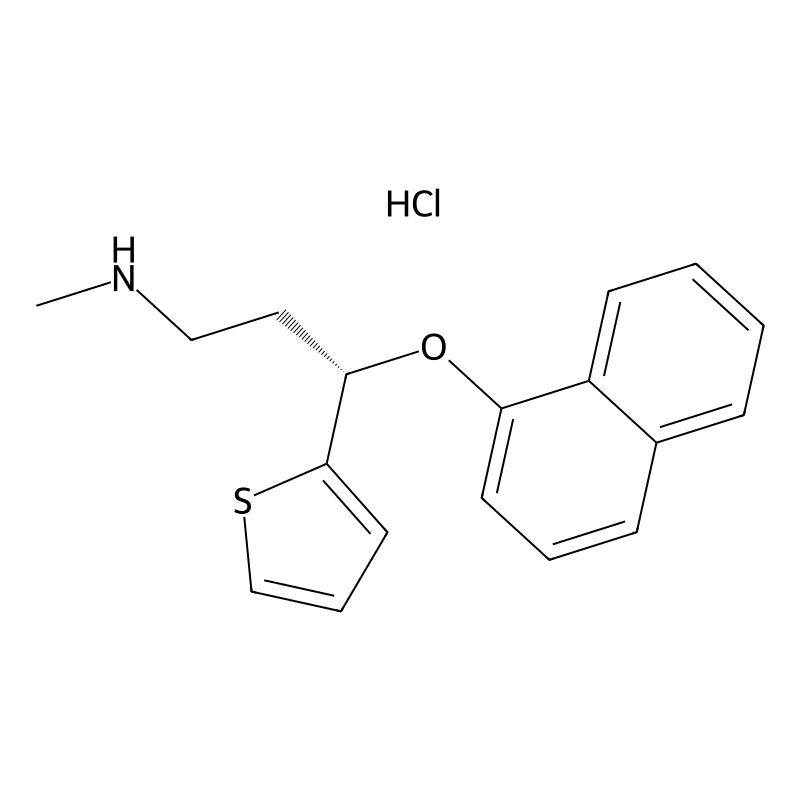

The chemical structure of duloxetine hydrochloride is represented by the molecular formula , with a molecular weight of approximately 333.87 g/mol. Its IUPAC name is methyl[(3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]amine hydrochloride .

Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. This means it prevents these neurotransmitters from being reabsorbed by presynaptic neurons, allowing them to remain in the synaptic cleft and interact with postsynaptic receptors for a longer duration []. This increased neurotransmitter activity is believed to contribute to the antidepressant, anxiolytic (anti-anxiety), and pain-relieving effects of duloxetine [].

In terms of synthesis, duloxetine hydrochloride can be prepared through a series of reactions starting from 2-acetylthiophene. The process includes aminomethylation with dimethylamine and formaldehyde (Mannich reaction), followed by reduction and resolution steps to yield the desired compound .

Duloxetine hydrochloride exhibits significant biological activity as a dual reuptake inhibitor, enhancing serotonin and norepinephrine levels in the brain. This mechanism contributes to its antidepressant effects and its ability to alleviate pain associated with neuropathic conditions . The drug has been shown to improve mood, reduce anxiety, and provide relief from chronic pain by modulating neurotransmitter levels in the central nervous system.

Additionally, duloxetine's pharmacokinetics reveal that it is over 90% bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein. It is extensively metabolized in the liver, with a half-life ranging from 8 to 17 hours, allowing for once-daily dosing in many cases .

The synthesis of duloxetine hydrochloride involves several key steps:

- Starting Material: The process begins with 2-acetylthiophene.

- Aminomethylation: This step involves reacting the starting material with dimethylamine hydrochloride in the presence of paraformaldehyde.

- Reduction: The resulting compound undergoes reduction using alkali metal borohydrides to form an alcohol derivative.

- Resolution: The alcohol is resolved using chiral acids to separate enantiomers.

- Final Steps: The final compound is obtained by reacting with oxalic acid to form duloxetine oxalate salt, which is then converted into duloxetine hydrochloride through pH adjustment using hydrochloric acid .

Duloxetine hydrochloride has a wide range of applications:

- Major Depressive Disorder: Approved for treating major depressive disorder in adults.

- Generalized Anxiety Disorder: Effective in managing symptoms of anxiety.

- Neuropathic Pain: Used for chronic pain management, particularly diabetic neuropathy.

- Osteoarthritis: Provides pain relief for patients suffering from osteoarthritis.

- Stress Urinary Incontinence: Approved for treating this condition in women.

Research continues into its potential applications for other conditions such as fibromyalgia and chronic pain related to cancer treatment .

Duloxetine hydrochloride interacts with various medications, which can influence its efficacy and safety profile. Notable interactions include:

- Serotonergic Drugs: Concurrent use with other serotonergic agents increases the risk of serotonin syndrome.

- Anticoagulants: May enhance bleeding risks when used alongside anticoagulants or antiplatelet drugs.

- Diuretics: Can lead to electrolyte imbalances, particularly hyponatremia.

Patients are advised to disclose all medications taken to healthcare providers to mitigate potential interactions .

Duloxetine hydrochloride shares similarities with several other compounds that also act as serotonin and norepinephrine reuptake inhibitors or have related mechanisms of action. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | More potent at higher doses |

| Desvenlafaxine | Serotonin-norepinephrine reuptake inhibitor | Active metabolite of venlafaxine |

| Milnacipran | Serotonin-norepinephrine reuptake inhibitor | Approved for fibromyalgia |

| Nortriptyline | Tricyclic antidepressant | Primarily affects norepinephrine |

Duloxetine hydrochloride is unique due to its dual action on both serotonin and norepinephrine systems while having a favorable side effect profile compared to traditional tricyclic antidepressants like nortriptyline . Its extensive clinical applications further distinguish it within this class of medications.

The synthetic development of duloxetine hydrochloride has undergone significant evolution since its initial discovery by Eli Lilly and Company in 1993 as compound LY248686 [1]. The progression of synthetic methodologies reflects the pharmaceutical industry's ongoing commitment to improving efficiency, reducing environmental impact, and enhancing economic viability.

The earliest commercial synthesis route developed by Eli Lilly utilized a resolution-racemization-recycle approach, which became the foundation for industrial production [2] [3]. This method involved the preparation of racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol from 2-acetylthiophene through a Mannich reaction, followed by resolution using (S)-mandelic acid to obtain the desired stereoisomer [4]. The process required multiple steps including N-demethylation and subsequent arylation with 1-fluoronaphthalene to yield the final product.

A significant advancement occurred in 2006 when Eli Lilly developed an improved asymmetric process that addressed several limitations of the original route [5]. This enhanced methodology reduced the reliance on dimethyl sulfoxide, eliminated the formation of dimsyl anion, and improved overall safety profiles for large-scale manufacturing. The process utilized potassium hydroxide instead of sodium hydride, reducing safety hazards and environmental concerns associated with the previous methodology [5].

The development of asymmetric transfer hydrogenation routes in 2010 marked another milestone in duloxetine synthesis [6]. This approach employed Cp*RhCl[(S,S)-TsDPEN] as the catalyst system and demonstrated excellent scalability with reactions conducted on multi-gram scales. The methodology achieved 95% enantiomeric excess and provided operational simplicity by avoiding molecular hydrogen requirements [7] [6].

Recent developments have focused on biocatalytic approaches, with significant contributions emerging in 2011 through chemoenzymatic dynamic kinetic resolution [8]. These methods employ Candida antarctica lipase B and ruthenium catalysts to achieve exceptional stereoselectivity while operating under mild conditions [8]. The biocatalytic routes have demonstrated superior environmental profiles and reduced process complexity compared to traditional chemical methods.

Critical Analysis of Asymmetric Synthesis Strategies

The asymmetric synthesis of duloxetine hydrochloride presents unique challenges due to the requirement for high enantiomeric purity and the presence of multiple functional groups that can undergo unwanted side reactions. Several distinct strategies have been developed, each offering specific advantages and limitations.

Asymmetric Transfer Hydrogenation represents one of the most robust approaches for duloxetine synthesis [7] [6]. The method utilizes formic acid-triethylamine mixtures as hydrogen sources and achieves excellent stereoselectivity through careful control of reaction conditions. Key advantages include operational simplicity, scalability to multi-gram quantities, and the ability to recover and reuse chiral ligands with 84% efficiency [9]. The process delivers the aldol product in 92% enantiomeric excess after lithium aluminum hydride reduction, with subsequent transformations providing duloxetine in four additional steps [9].

Chemoenzymatic Resolution techniques have demonstrated exceptional performance in duloxetine synthesis [8] [10]. The dynamic kinetic resolution approach using Candida antarctica lipase B achieves 98% enantiomeric excess while maintaining high yields. This methodology offers significant advantages in terms of environmental sustainability, operating in aqueous or biphasic systems that minimize organic solvent usage [4]. The process can be conducted at substrate concentrations exceeding 200 grams per liter, making it suitable for industrial applications [11].

Direct Catalytic Aldol Reactions provide another viable route for duloxetine synthesis [12] [9]. These methods employ copper-based catalyst systems to facilitate direct asymmetric aldol condensation of thioamides. The approach offers excellent scalability, with reactions successfully conducted on scales exceeding 20 grams. The methodology achieves 92% enantiomeric excess and provides a concise four-step synthesis route to the final product [9].

Carbonyl Reductase Catalysis has emerged as a highly effective biocatalytic approach [13] [10]. Enhanced variants of aldo-keto reductases from Bacillus megaterium YC4-R4 have been developed through rational design, achieving catalytic efficiencies up to 2.3 times greater than wild-type enzymes [13]. These systems demonstrate excellent substrate tolerance and can operate at high substrate concentrations while maintaining greater than 99% enantiomeric excess [11].

Asymmetric Hydrogenation methods utilizing rhodium-based catalyst systems provide reliable access to chiral duloxetine intermediates [14] [15]. Recent developments in iridium-catalyzed enantioselective synthesis have achieved exceptional results, with some variants delivering up to 99% yields and greater than 99% enantiomeric excess values [15]. These methods demonstrate particular utility in gram-scale synthesis with low catalyst loading requirements.

The comparative analysis reveals that biocatalytic approaches generally outperform traditional chemical methods in terms of environmental impact and substrate tolerance, while chemical catalysis often provides superior control over reaction conditions and easier scale-up procedures. The selection of optimal methodology depends on specific manufacturing requirements, environmental considerations, and economic factors.

Process Optimization for Industrial-Scale Production

Industrial-scale production of duloxetine hydrochloride requires careful optimization of multiple process parameters to achieve economic viability while maintaining product quality and environmental compliance. Critical factors include reaction conditions, catalyst systems, solvent selection, and downstream processing methodologies.

Temperature and Reaction Time Optimization plays a crucial role in achieving optimal process performance. Biocatalytic routes typically operate at moderate temperatures between 30-37°C, which reduces energy consumption compared to traditional chemical processes that require 40-60°C [16] [13]. Reaction times have been significantly reduced through process optimization, with modern biocatalytic systems achieving complete conversion within 4-12 hours compared to 8-24 hours required for conventional chemical routes [17].

Substrate Concentration Enhancement represents a key area of process intensification. Advanced biocatalytic systems can operate at substrate concentrations exceeding 200-500 grams per liter, substantially higher than the 50-100 grams per liter typical of traditional chemical processes [11]. This concentration enhancement directly translates to improved productivity and reduced reactor volumes for equivalent production capacity.

Catalyst System Optimization involves both chemical and enzymatic approaches. Chemical catalyst systems have been improved through ligand design and reaction condition optimization, achieving catalyst loadings as low as 0.1-1.0% while maintaining high activity and selectivity [5]. Biocatalytic systems employ engineered enzymes with enhanced stability and activity, operating at loadings of 20-50 units per liter while achieving superior stereoselectivity [13].

Solvent System Selection significantly impacts both process efficiency and environmental compliance. Modern approaches emphasize aqueous and biphasic systems that minimize organic solvent usage [4]. Sustainable solvent alternatives have been developed that maintain process performance while reducing environmental impact. Solvent recovery systems achieve 80-95% recovery rates, substantially reducing waste generation and operating costs [18].

Process Integration and Continuous Manufacturing methodologies have been implemented to improve overall efficiency. Continuous flow processes enable better heat and mass transfer, reduced reaction times, and improved product quality consistency. These systems also facilitate easier scale-up and reduce capital equipment requirements compared to traditional batch processing [17].

Quality Control and Process Analytical Technology integration ensures consistent product quality throughout production. Real-time monitoring systems track critical process parameters including temperature, pH, substrate concentration, and product formation rates. Advanced analytical techniques enable rapid feedback control and process optimization during production campaigns [19].

The implementation of these optimization strategies has resulted in significant improvements in process metrics including yield enhancement from 70-85% to 85-95%, reduced reaction times, and substantial improvements in environmental performance indicators [17] [18].

Green Chemistry Approaches in Manufacturing

The evolution toward sustainable manufacturing practices in duloxetine hydrochloride production reflects broader industry trends toward environmental responsibility and regulatory compliance. Green chemistry principles have been systematically applied to address waste minimization, energy efficiency, and the use of renewable feedstocks.

Atom Economy Improvements have been achieved through more efficient synthetic routes that minimize waste generation [18]. Traditional synthesis routes achieved approximately 45% atom economy, while optimized biocatalytic processes achieve 85% atom economy through elimination of protection-deprotection sequences and reduction of by-product formation [20]. This improvement directly translates to reduced raw material consumption and waste stream volumes.

Biocatalysis Integration represents the most significant advancement in green chemistry applications for duloxetine manufacturing [4] [21]. Enzymatic processes operate under mild conditions, utilize water as the primary solvent, and achieve exceptional selectivity that eliminates the need for extensive purification procedures. These systems demonstrate process mass intensity values as low as 8 compared to 25 for traditional chemical routes, indicating substantial reductions in overall material usage [18].

Solvent Minimization and Recovery strategies have been implemented across all synthesis routes. Advanced solvent recovery systems achieve 85-95% recovery rates for organic solvents, while aqueous-based biocatalytic systems eliminate the need for organic solvents entirely in many process steps [22] [23]. Water usage has been reduced from 500 liters per kilogram of product to 100-200 liters per kilogram through process intensification and recycling systems.

Energy Efficiency Enhancements have been achieved through process optimization and the adoption of mild reaction conditions [18]. Biocatalytic routes require approximately 50 megajoules per kilogram compared to 150 megajoules per kilogram for traditional processes, representing a 67% reduction in energy consumption. These improvements result from lower operating temperatures, reduced separation requirements, and elimination of energy-intensive purification steps.

Catalyst Recovery and Recycling systems have been developed to address the sustainability of catalyst usage [24]. Immobilized enzyme systems can be reused for multiple production cycles with minimal activity loss, while homogeneous chemical catalysts can be recovered through advanced separation techniques with recovery rates exceeding 80-90% [21]. These systems reduce catalyst consumption and associated waste generation.

Waste Stream Minimization has been achieved through integrated process design and recycling strategies [25]. Modern green chemistry approaches generate 5-7 kilograms of waste per kilogram of product compared to 20 kilograms for traditional routes. This reduction results from improved atom economy, enhanced selectivity, and comprehensive recycling of both solvents and catalyst systems.

Carbon Footprint Reduction initiatives have focused on minimizing carbon dioxide emissions throughout the manufacturing process. Biocatalytic routes generate approximately 2.1 kilograms of carbon dioxide equivalent per kilogram of product compared to 8.5 kilograms for traditional chemical processes [18]. These reductions result from lower energy consumption, reduced transportation requirements for raw materials, and elimination of energy-intensive separation processes.

The implementation of green chemistry principles in duloxetine hydrochloride manufacturing has demonstrated that environmental sustainability and economic viability can be achieved simultaneously. These approaches provide a framework for future pharmaceutical manufacturing development and contribute to the industry's commitment to environmental stewardship while maintaining high standards for product quality and safety.

Data Tables

| Synthesis Strategy | Enantiomeric Excess (%) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | 95 | 78 | Moderate |

| Chemoenzymatic Resolution | 99 | 90 | Low |

| Direct Catalytic Aldol Reaction | 92 | 84 | Moderate |

| Carbonyl Reductase Catalysis | 99 | 90 | Very Low |

| Process Parameter | Traditional Route | Biocatalytic Route | Green Chemistry Route |

|---|---|---|---|

| Reaction Temperature (°C) | 40-60 | 30-37 | 25-45 |

| Reaction Time (hours) | 8-24 | 4-12 | 6-16 |

| Substrate Concentration (g/L) | 50-100 | 200-500 | 100-300 |

| Yield Optimization (%) | 70-85 | 85-95 | 80-92 |

| Green Chemistry Metric | Traditional Process | Biocatalytic Process |

|---|---|---|

| Atom Economy (%) | 45 | 85 |

| Process Mass Intensity | 25 | 8 |

| Energy Consumption (MJ/kg) | 150 | 50 |

| Waste Generation (kg/kg product) | 20 | 5 |

| CO2 Emissions (kg CO2/kg product) | 8.5 | 2.1 |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

LogP

log Kow = 4.68 (est)

4

Appearance

Storage

UNII

GHS Hazard Statements

H301 (15.38%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (81.54%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (33.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (16.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (18.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Treatment of major depressive disorder; Treatment of diabetic peripheral neuropathic pain; Treatment of generalised anxiety disorder; Duloxetine Mylan is indicated in adults.

Treatment of major depressive disorder. Treatment of diabetic peripheral neuropathic pain. Treatment of generalised anxiety disorder. Cymbalta is indicated in adults.

Treatment depressive disorder, diabetic neuropathic pain, anxiety disorder. , , Duloxetine Zentiva is indicated in adults. ,

Yentreve is indicated for women for the treatment of moderate to severe stress urinary incontinence (SUI).

Duloxetine Lilly is indicated in adults for: Treatment of major depressive disorderTreatment of diabetic peripheral neuropathic painTreatment of generalised anxiety disorderDuloxetine Lilly is indicated in adults.

Treatment of major depressive disorder; Treatment of diabetic peripheral neuropathic pain; Treatment of generalised anxiety disorder; Xeristar is indicated in adults.

Treatment of diabetic peripheral neuropathic pain. Ariclaim is indicated in adults.

Treatment of diabetic peripheral neuropathic pain in adults.

Livertox Summary

Drug Classes

Therapeutic Uses

Duloxetine hydrochloride is used for the acute and maintenance treatment of major depressive disorder in adults.

Duloxetine has been used for the management of moderate to severe stress urinary incontinence (SUI) in women.

Duloxetine hydrochloride is used for the management of fibromyalgia in adults.

For more Therapeutic Uses (Complete) data for DULOXETINE (6 total), please visit the HSDB record page.

Pharmacology

Duloxetine Hydrochloride is the hydrochloride salt of duloxetine, a fluoxetine derivative belonging to the class of selective serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors (SSNRIs) and exhibiting antidepressant activity. Duloxetine selectively prevents the reuptake of 5-HT and NE via transporter complexes on the pre-synaptic membrane, thereby increasing the level of these neurotransmitters within the synaptic cleft. As a result, this agent potentiates serotonergic and noradrenergic activities in the central nervous system, and alleviates depression and neuropathy sensations, such as pain and tingling. Furthermore, duloxetine does not show significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and gamma-aminobutyric acid (GABA) receptors.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX21 - Duloxetine

Mechanism of Action

Preclinical studies have shown that duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake. Duloxetine has no significant affinity for dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors in vitro. Duloxetine does not inhibit monoamine oxidase (MAO). CYMBALTA is in a class of drugs known to affect urethral resistance. If symptoms of urinary hesitation develop during treatment with CYMBALTA, consideration should be given to the possibility that they might be drug-related.

Although the exact mechanisms of the antidepressant, central pain inhibitory and anxiolytic actions of duloxetine in humans are unknown, these actions are believed to be related to its potentiation of serotonergic and noradrenergic activity in the CNS.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

136434-34-9

Absorption Distribution and Excretion

About 70% of duloxetine is excreted in the urine mainly as conjugated metabolites. Another 20% is present in the feces as the parent drug, 4-hydroxy metabolite, and an uncharacterized metabolite. Biliary secretion is thought to play a role due to timeline of fecal excretion exceeding the time expected of normal GI transit.

Apparent Vd of 1620-1800 L. Duloxetine crosses the blood-brain barrier and collects in the cerebral cortex at a higher concentration than the plasma.

There is a large degree of interindividual variation reported in the clearance of duloxetine with values ranging from 57-114 L/h. Steady state concentrations have still been shown to be dose proportional with a doubling of dose from 30 to 60 mg and from 60 to 120 mg producing 2.3 and 2.6 times the Css respectively.

Many additional metabolites have been identified in urine, some representing only minor pathways of elimination. Only trace (<1% of the dose) amounts of unchanged duloxetine are present in the urine. Most (about 70%) of the duloxetine dose appears in the urine as metabolites of duloxetine; about 20% is excreted in the feces. Duloxetine undergoes extensive metabolism, but the major circulating metabolites have not been shown to contribute significantly to the pharmacologic activity of duloxetine.

Duloxetine has an elimination half-life of about 12 hours (range 8 to 17 hours) and its pharmacokinetics are dose proportional over the therapeutic range. Steady-state plasma concentrations are typically achieved after 3 days of dosing. Elimination of duloxetine is mainly through hepatic metabolism involving two P450 isozymes, CYP1A2 and CYP2D6.

Orally administered duloxetine hydrochloride is well absorbed. There is a median 2 hour lag until absorption begins (Tlag), with maximal plasma concentrations (Cmax) of duloxetine occurring 6 hours post dose. Food does not affect the Cmax of duloxetine, but delays the time to reach peak concentration from 6 to 10 hours and it marginally decreases the extent of absorption (AUC) by about 10%. There is a 3 hour delay in absorption and a one-third increase in apparent clearance of duloxetine after an evening dose as compared to a morning dose. The apparent volume of distribution averages about 1640 L. Duloxetine is highly bound (>90%) to proteins in human plasma, binding primarily to albumin and a1-acid glycoprotein. The interaction between duloxetine and other highly protein bound drugs has not been fully evaluated. Plasma protein binding of duloxetine is not affected by renal or hepatic impairment.

Metabolism Metabolites

Biotransformation and disposition of duloxetine in humans have been determined following oral administration of (14C)-labeled duloxetine. Duloxetine comprises about 3% of the total radiolabeled material in the plasma, indicating that it undergoes extensive metabolism to numerous metabolites. The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation. Both CYP1A2 and CYP2D6 catalyze the oxidation of the naphthyl ring in vitro. Metabolites found in plasma include 4-hydroxy duloxetine glucuronide and 5-hydroxy, 6-methoxy duloxetine sulfate.

Duloxetine has known human metabolites that include 5-((S)-3-Methylamino-1-thiophen-2-yl-propoxy)-naphthalen-2-ol, 5-Hydroxyduloxetine, and 4-Hydroxyduloxetine.

The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation. Both CYP2D6 and CYP1A2 catalyze the oxidation of the naphthyl ring in vitro. Metabolites found in plasma include 4-hydroxy duloxetine glucuronide and 5-hydroxy, 6-methoxy duloxetine sulfate. The major circulating metabolites have not been shown to contribute significantly to the pharmacologic activity of duloxetine. Route of Elimination: Many additional metabolites have been identified in urine, some representing only minor pathways of elimination. Most (about 70%) of the duloxetine dose appears in the urine as metabolites of duloxetine; about 20% is excreted in the feces. Half Life: 12 hours (range 8-17 hours)

Associated Chemicals

Wikipedia

Miconazole

FDA Medication Guides

Duloxetine Hydrochloride

CAPSULE, DELAYED REL PELLETS;ORAL

LILLY

08/18/2023

Drizalma Sprinkle

SUN PHARMA GLOBAL

Drug Warnings

Pregnancy Category C. Some neonates exposed to selective serotonin- and norepinephrine-reuptake inhibitors (SNRIs) or selective serotonin-reuptake inhibitors late in the third trimester of pregnancy have developed complications that have sometimes been severe and required prolonged hospitalization, respiratory support, enteral nutrition, and other forms of supportive care in special-care nurseries. Such complications can arise immediately upon delivery and usually last several days or up to 2-4 weeks. Clinical findings reported to date in the neonates have included respiratory distress, cyanosis, apnea, seizures, temperature instability or fever, feeding difficulty, dehydration, excessive weight loss, vomiting, hypoglycemia, hypotonia, hyperreflexia, tremor, jitteriness, irritability, lethargy, reduced or lack of reaction to pain stimuli, and constant crying. These clinical features appear to be consistent with either a direct toxic effect of the SNRI or selective serotonin-reuptake inhibitor or, possibly, a drug withdrawal syndrome. It should be noted that, in some cases, the clinical picture was consistent with serotonin syndrome (see Drug Interactions: Drugs Associated with Serotonin Syndrome, in Fluoxetine Hydrochloride 28:16.04.20). When treating a pregnant woman with duloxetine during the third trimester of pregnancy, the clinician should carefully consider the potential risks and benefits of such therapy. Consideration may be given to cautiously tapering duloxetine therapy in the third trimester prior to delivery if the drug is administered during pregnancy.

Potentially life-threatening serotonin syndrome reported with selective serotonin- and norepinephrine-reuptake inhibitors (SNRIs), including duloxetine, or selective serotonin-reuptake inhibitors (SSRIs), particularly with concurrent administration of other serotonergic drugs (e.g., serotonin [5-hydroxytryptamine; 5-HT] type 1 receptor agonists ["triptans"]) or drugs that impair serotonin metabolism (e.g., monoamine oxidase [MAO] inhibitors). Symptoms of serotonin syndrome may include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination), and/or GI symptoms (e.g., nausea, vomiting, diarrhea). Concurrent therapy with MAO inhibitors used for treatment of depression is contraindicated. (See Drug Interactions: Monoamine Oxidase Inhibitors.) If concurrent therapy with duloxetine and a 5-HT1 receptor agonist is clinically warranted, the patient should be observed carefully, particularly during initiation of therapy, when dosage is increased, or when another serotonergic agent is initiated. Concomitant use of duloxetine and serotonin precursors (e.g., tryptophan) is not recommended.

Hepatic failure, sometimes fatal, has been reported in duloxetine-treated patients.The cases presented as hepatitis accompanied by abdominal pain, hepatomegaly, and markedly elevated serum transaminase concentrations (more than 20 times the upper limit of normal) with or without jaundice, reflecting a mixed or hepatocellular pattern of hepatic injury. Duloxetine should be discontinued in any patient who develops jaundice or other evidence of clinically important hepatic dysfunction; therapy should not be resumed unless another cause for the hepatic dysfunction can be established.

For more Drug Warnings (Complete) data for DULOXETINE (18 total), please visit the HSDB record page.

Biological Half Life

Duloxetine has an elimination half-life of about 12 hours (range 8 to 17 hours) and its pharmacokinetics are dose proportional over the therapeutic range.

Use Classification

Human drugs -> Other antidepressants -> Human pharmacotherapeutic group -> EMA Drug Category

Pharmaceuticals

Methods of Manufacturing

Preparation: D. W. Robertson et al., European Patent Office patent 273658; eidem, United States of America patent 5023269 (1988, 1991 both to Lilly) ... Improved process: R. A. Berglund, United States of America patent 5362886 (1994 to Lilly).

Storage Conditions

Interactions

Serotonin release by platelets plays an important role in hemostasis. Epidemiological studies of the case-control and cohort design that have demonstrated an association between use of psychotropic drugs that interfere with serotonin reuptake and the occurrence of upper gastrointestinal bleeding have also shown that concurrent use of an NSAID or aspirin may potentiate this risk of bleeding. Altered anticoagulant effects, including increased bleeding, have been reported when SSRIs or SNRIs are co-administered with warfarin. Concomitant administration of warfarin (2-9 mg once daily) under steady state conditions with duloxetine 60 or 120 mg once daily for up to 14 days in healthy subjects (n=15) did not significantly change INR from baseline (mean INR changes ranged from 0.05 to +0.07). The total warfarin (protein bound plus free drug) pharmacokinetics (AUCt,ss, Cmax,ss or tmax,ss) for both R- and S-warfarin were not altered by duloxetine. Because of the potential effect of duloxetine on platelets, patients receiving warfarin therapy should be carefully monitored when duloxetine is initiated or discontinued.

Concomitant administration of duloxetine 40 mg twice daily with fluvoxamine 100 mg, a potent CYP1A2 inhibitor, to CYP2D6 poor metabolizer subjects (n=14) resulted in a 6-fold increase in duloxetine AUC and Cmax.

Concomitant use of duloxetine (40 mg once daily) with paroxetine (20 mg once daily) increased the concentration of duloxetine AUC by about 60%, and greater degrees of inhibition are expected with higher doses of paroxetine. Similar effects would be expected with other potent CYP2D6 inhibitors (e.g., fluoxetine, quinidine).

When duloxetine 60 mg was co-administered with fluvoxamine 100 mg, a potent CYP1A2 inhibitor, to male subjects (n=14) duloxetine AUC was increased approximately 6-fold, the Cmax was increased about 2.5-fold, and duloxetine t1/2 was increased approximately 3-fold. Other drugs that inhibit CYP1A2 metabolism include cimetidine and quinolone antimicrobials such as ciprofloxacin and enoxacin.

Stability Shelf Life

Dates

2: Bellows BK, Nelson RE, Oderda GM, LaFleur J. Long-term cost-effectiveness of

3: Paulzen M, Gründer G, Veselinovic T, Wolf B, Hiemke C, Lammertz SE. Duloxetine

4: Castro-Alves LJ, Oliveira de Medeiros AC, Neves SP, Carneiro de Albuquerque

5: Hossain SM, Hussain SM, Ekram AR. Duloxetine in Painful Diabetic Neuropathy: A

6: Scanlon KA, Stoppacher R, Blum LM, Starkey SJ. Comprehensive Duloxetine

7: Wang CF, Russell G, Wang SY, Strichartz GR, Wang GK. R-Duloxetine and N-Methyl

8: Kim YI, Pradhan R, Paudel BK, Choi JY, Im HT, Kim JO. Preparation and

9: Smith EM, Pang H, Ye C, Cirrincione C, Fleishman S, Paskett ED, Ahles T,

10: Maciukiewicz M, Marshe VS, Tiwari AK, Fonseka TM, Freeman N, Rotzinger S,

11: Choi HS, Park JH, Ahn JH, Hong S, Cho JH, Won MH, Lee CH. The

12: Lin ND, Norman H, Regev A, Perahia DG, Li H, Chang CL, Dore DD. Hepatic

13: Lassen D, Ennis ZN, Damkier P. First-Trimester Pregnancy Exposure to

14: Harada E, Kato M, Fujikoshi S, Wohlreich MM, Berggren L, Tokuoka H. Changes

15: Hirayama Y, Ishitani K, Sato Y, Iyama S, Takada K, Murase K, Kuroda H,

16: Carlos F, Espejel L, Novick D, López R, Flores D. Duloxetine for the

17: Bicer T, Kosker M, Celikay O, Gurdal C. A case of retrobulbar optic neuritis

18: Gao Y, Guo X, Han P, Li Q, Yang G, Qu S, Yue L, Wang CN, Skljarevski V,

19: Ball SG, Lipsius S, Escobar R. Validation of the geriatric anxiety inventory

20: Miyazato M, Kitta T, Kaiho Y, Oshiro T, Saito S, Chancellor MB, de Groat WC,